Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate
Description
This compound features a piperidine core substituted at the 3-position with an azetidine-1-carbonyl group bearing a pyridin-3-yloxy moiety. The tert-butyl carbamate (Boc) group at the 1-position of piperidine enhances solubility and serves as a protective group during synthesis.
Properties
IUPAC Name |
tert-butyl 3-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)21-9-5-6-14(11-21)17(23)22-12-16(13-22)25-15-7-4-8-20-10-15/h4,7-8,10,14,16H,5-6,9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGGZGCDYWSSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the pyridin-3-yloxy group: This step involves the reaction of the azetidine intermediate with a pyridin-3-ol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the piperidine ring: This can be done by reacting the intermediate with a piperidine derivative under suitable conditions.
Introduction of the tert-butyl group: This is typically achieved through the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique combination of azetidine-carbonyl and pyridin-3-yloxy groups distinguishes it from analogs. Key structural analogs and their properties include:
Table 1: Comparison of Structural Analogs
Key Differences and Implications
The tetrazolyl group in confers acidity (pKa ~4–5), enhancing solubility and metal-binding capacity, which is absent in the target compound.
Biological Activity :
- The tetrazolyl analog’s antidiabetic activity (IC50: 7.12 μM) highlights the pharmacological relevance of carboxylate-like groups, suggesting the target compound’s pyridin-3-yloxy group may require functionalization for similar effects .
Synthetic Accessibility :
- Analogs like (±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate are synthesized via Wittig or Stille coupling (56% yield), whereas bromoacetyl derivatives (e.g., ) serve as alkylation precursors. The target compound likely requires nucleophilic substitution or amide coupling for azetidine-carbonyl installation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
